molecular formula C14H30Si2 B2471901 Triisopropyl[(trimethylsilyl)ethynyl]silane CAS No. 107474-02-2

Triisopropyl[(trimethylsilyl)ethynyl]silane

Cat. No.: B2471901
CAS No.: 107474-02-2
M. Wt: 254.564
InChI Key: ZADMVBSHDANSRO-UHFFFAOYSA-N
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Description

Triisopropyl[(trimethylsilyl)ethynyl]silane is a useful research compound. Its molecular formula is C14H30Si2 and its molecular weight is 254.564. The purity is usually 95%.
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Scientific Research Applications

Radical-Based Reducing Agent in Synthesis Tris(trimethylsilyl)silane has been identified as an effective reducing agent for various organic compounds and as a hydrosilylating agent for ketones and alkenes. It mediates the formation of intermolecular carbon-carbon bonds through radicals, accommodating diverse organic substrates. This compound exhibits high reactivity, especially towards substrates activated by neighboring π-electron systems or electron-withdrawing groups (Ballestri et al., 1991).

Synthesis and Structure of Derivatives The synthesis and structural analysis of derivatives of tetrakis((trimethylsilyl)ethynyl)silane have been conducted. The stepwise desilylation of the material and isolation of partially protected species highlight its robustness and the lack of thermal sensitivity, which is crucial for practical applications in synthetic chemistry (Geyer, Rominger, & Bunz, 2014).

Versatile Radical Reagent in Organic Chemistry Tris(trimethylsilyl)silane has emerged as a valuable reagent in organic chemistry over the past three decades. Its applications range from functional group insertion and transformations to the preparation of complex molecules, polymers, surfaces, and new materials, showcasing its versatility and significance in synthetic organic chemistry (Chatgilialoglu, Ferreri, Landais, & Timokhin, 2018).

Innovative Applications in Polymerization Recent studies have highlighted the strategic role of tris(trimethylsilyl)silane in polymerization, especially in photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides. This underscores its potential in the field of polymer science and engineering (Chatgilialoglu & Lalevée, 2012).

Chemical Processes and Synthetic Strategies Tris(trimethylsilyl)silane is efficient in forming carbon-centered radicals from various derivatives, including oxathiolane and thiazolidine, by selective cleavage of carbon-sulfur bonds. This highlights its application in facilitating specific chemical transformations (Arya, Lesage, & Wayner, 1991).

Properties

IUPAC Name

trimethyl-[2-tri(propan-2-yl)silylethynyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30Si2/c1-12(2)16(13(3)4,14(5)6)11-10-15(7,8)9/h12-14H,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADMVBSHDANSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#C[Si](C)(C)C)(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107474-02-2
Record name triisopropyl(2-trimethylsilylethynyl)silane
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